molecular formula C10H10Cl2O2 B1611000 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one CAS No. 2350-46-1

1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one

Cat. No.: B1611000
CAS No.: 2350-46-1
M. Wt: 233.09 g/mol
InChI Key: MRAKITVQDPSLMI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one typically involves the following steps :

    Methylation of 2,3-Dichlorophenol: 2,3-Dichlorophenol is methylated using dimethyl sulfate in the presence of a base to protect the hydroxyl group, forming 2,3-dichloroanisole.

    Friedel-Crafts Acylation: The protected phenol is then subjected to Friedel-Crafts acylation with butyryl chloride in the presence of anhydrous aluminum chloride, resulting in the formation of the desired product.

    Hydrolysis: The final step involves hydrolysis to remove the methyl protecting group, yielding this compound.

Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The hydroxyl group can participate in condensation reactions to form ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of diuretics like ethacrynic acid, which is used to treat high blood pressure and edema.

    Industry: The compound is utilized in the production of various chemical products, including herbicides and fungicides.

Comparison with Similar Compounds

1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one can be compared with other similar compounds, such as :

    2,3-Dichlorophenol: A precursor in its synthesis, which lacks the butanone moiety.

    Ethacrynic Acid: A diuretic derived from this compound, with additional functional groups enhancing its biological activity.

    2,3-Dichloroanisole: An intermediate in its synthesis, which has a methoxy group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific structure, which allows it to serve as a versatile intermediate in various chemical syntheses and its potential biological activities .

Properties

IUPAC Name

1-(2,3-dichloro-4-hydroxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-3-7(13)6-4-5-8(14)10(12)9(6)11/h4-5,14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAKITVQDPSLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C(=C(C=C1)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555903
Record name 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2350-46-1
Record name 1-(2,3-Dichloro-4-hydroxyphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2350-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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